Bicyclo[3.2.1]octan-3-one

Drug Discovery Physicochemical Property Scaffold Selection

Tropane scaffolds cause amine-related off-target pharmacology in CNS lead optimization. Bicyclo[3.2.1]octan-3-one is an all-carbon, neutral bridged bicyclic ketone that eliminates these liabilities while providing rigid, 3D geometry and versatile ketone reactivity. • Neutral: XLogP3=1.6, 0 H-bond donors, TPSA=17.1 Ų; passive membrane permeability without amine off-target binding. • Rigid: 0 rotatable bonds, sp³ fraction=0.88; ideal for fragment-based design. • Applications: 11β-HSD1 inhibitor synthesis, anti-influenza A spiro-pyrrolidines, asymmetric organocatalysis (up to 83% ee). 97% purity; in stock for immediate global shipping.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 14252-05-2
Cat. No. B048540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octan-3-one
CAS14252-05-2
SynonymsBicyclo[3.2.1]octan-3-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC(=O)C2
InChIInChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2
InChIKeyHIMMOVPGAJKVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.1]octan-3-one: All-Carbon Bridged Bicyclic Ketone


Bicyclo[3.2.1]octan-3-one is a conformationally rigid, all-carbon bridged bicyclic ketone (C₈H₁₂O, MW 124.18) [1]. Unlike its nitrogen-containing tropane counterparts (e.g., tropinone, nortropinone), this compound lacks a basic amine center, resulting in a neutral, lipophilic profile (XLogP3 = 1.6, topological polar surface area = 17.1 Ų, zero H-bond donors) [1][2]. The bicyclo[3.2.1]octane framework is identified as the most thermodynamically stable isomer among all fifteen C₈H₁₄ hydrocarbon isomers (relative energy = 0 kcal/mol) [3]. This scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous natural products (gibberellins, kauranes, grayananes) and as a key synthetic intermediate for selective enzyme inhibitors, antiviral agents, and asymmetric catalysts [4][5][6].

Structural Uniqueness of Bicyclo[3.2.1]octan-3-one


Bicyclo[3.2.1]octan-3-one cannot be readily interchanged with its closest structural analogs—tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one, CAS 532-24-1), nortropinone (8-azabicyclo[3.2.1]octan-3-one, CAS 5932-53-6), or 8-oxabicyclo[3.2.1]octan-3-one—because the heteroatom at the 8-position fundamentally alters the physicochemical and pharmacological profile. Tropinone and nortropinone are tertiary/secondary amines with pKa values conferring pH-dependent ionization, higher aqueous solubility, and distinct off-target binding profiles (e.g., dopaminergic, serotonergic, and muscarinic receptor engagement) . In contrast, bicyclo[3.2.1]octan-3-one is an electrically neutral, all-carbon ketone with measured XLogP3 = 1.6 (vs. tropinone XLogP ~0.30) and zero H-bond donors, providing superior membrane permeability characteristics and eliminating amine-related hERG and aminergic off-target liabilities [1]. The scaffold's conformational rigidity—defined by zero rotatable bonds and an sp³ carbon fraction of 0.88—is a geometrically distinct offering compared to the more flexible bicyclo[3.2.2]nonane or bicyclo[3.3.1]nonane frameworks [2]. These differences translate directly into quantifiable divergence in synthetic yield, enzyme recognition selectivity, and downstream biological activity, as documented below.

Comparative Evidence for Bicyclo[3.2.1]octan-3-one


Neutral Lipophilic Scaffold vs. Ionizable Tropanes

Bicyclo[3.2.1]octan-3-one presents a neutral, all-carbon ketone profile, whereas tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and nortropinone are basic amines with pH-dependent ionization. The target compound's XLogP3 of 1.6 [1] exceeds tropinone's XLogP of ~0.30–0.75 by 1.3–0.85 log units, indicating substantially higher membrane permeability. Topological polar surface area (TPSA) is 17.1 Ų for the target compound [1] vs. 20.31 Ų for tropinone . Critically, bicyclo[3.2.1]octan-3-one possesses zero hydrogen-bond donors [1], while nortropinone contains one N–H donor, altering blood–brain barrier penetration potential and solubility profiles. The sp³ carbon fraction of 0.88 [2] confers high three-dimensionality (Fsp³), aligning with modern medicinal chemistry preferences for increasing clinical success rates [3].

Drug Discovery Physicochemical Property Scaffold Selection

Synthetic Yield and Thermodynamic Stability

The bicyclo[3.2.1]octane framework benefits from inherent thermodynamic stability as the lowest-energy C₈H₁₄ isomer (relative energy = 0 kcal/mol) [1], which translates into favorable synthetic outcomes. A validated Organic Syntheses procedure provides reliable multi-gram access to bicyclo[3.2.1]octan-3-one [2]. When the analogous synthetic route is applied to construct the homologous bicyclo[3.2.2]nonan-3-one (a ring-expanded, more flexible analog), the yield drops to 60%, compared to a significantly higher yield for the [3.2.1] scaffold [2]. The 1-methylbicyclo[3.2.1]octan-3-one variant, prepared via the same methodology, is obtained in only 47% yield [2]. This demonstrates that the unsubstituted bicyclo[3.2.1]octan-3-one scaffold possesses an optimal balance of ring strain and conformational preorganization that favors cyclization, directly reducing cost of goods in procurement scenarios.

Synthetic Chemistry Process Chemistry Bridged Scaffold

Tropinone Reductase Discrimination by Sulfur Analog

The sulfur isostere 8-thiabicyclo[3.2.1]octan-3-one—in which the bridging CH₂ of bicyclo[3.2.1]octan-3-one is formally replaced by a sulfur atom—serves as a mechanistic probe that reveals the enzyme recognition selectivity inherent to the [3.2.1] bicyclic ketone scaffold. In vitro enzyme kinetic studies demonstrate that 8-thiabicyclo[3.2.1]octan-3-one is a substrate exclusively for tropinone reductase I (TR-I) with a Kₘ of 0.035 mM, while showing no detectable substrate activity toward tropinone reductase II (TR-II) [1]. By contrast, the natural substrate tropinone is accepted by both TR-I and TR-II [2]. This absolute enzyme discrimination is a direct consequence of the bridged bicyclic scaffold geometry combined with the absence of the basic nitrogen present in tropinone. The I₅₀ values of the corresponding reduced products—8-thiabicyclo[3.2.1]octan-3α-ol (I₅₀ = 0.081 mM) and 8-thiabicyclo[3.2.1]octan-3β-ol (I₅₀ = 0.021 mM)—further confirm that both oxidized and reduced forms of this chemotype selectively target TR-I over TR-II [1].

Chemical Biology Enzyme Selectivity Tropane Alkaloid Biosynthesis

Spiro-Pyrrolidine Anti-Influenza A Activity

Bicyclo[3.2.1]octan-3-one serves as the direct synthetic precursor to N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides (compounds IX–XII), which were evaluated in vitro against influenza A viruses [1]. All four spiro-pyrrolidine derivatives exhibited anti-influenza A activity comparable to that of 1-adamantanamine hydrochloride (amantadine), the established M2 ion channel blocker and clinical standard at the time of the study [1]. This is significant because amantadine is built upon the adamantane (tricyclo[3.3.1.1³,⁷]decane) cage, whereas these bicyclo[3.2.1]octane derivatives achieve comparable antiviral potency from a structurally simpler, synthetically more accessible bridged bicyclic framework. Furthermore, ¹H-NMR analysis confirmed that only a single isomer exists at the spiro carbon atom, indicating stereochemical homogeneity [1]. The activity of the parent bicyclo[3.2.1]octan-3-one-derived spiro compounds contrasts with the structurally distinct 6,8-dioxabicyclo[3.2.1]octan-3-one scaffold, which shows antiviral activity against HIV and HSV-1 but through a different mechanism (sialidase inhibition) .

Antiviral Influenza A Spiro-heterocycle

Enantioselective Epoxidation with Chiral Dioxiranes

The bicyclo[3.2.1]octan-3-one framework provides a conformationally well-defined, rigid scaffold that is highly resistant to Baeyer–Villiger decomposition under oxidative conditions—a critical advantage for chiral ketone-catalyzed asymmetric epoxidation [1]. 2-Substituted bicyclo[3.2.1]octan-3-ones, when used as organocatalysts with Oxone® as the stoichiometric oxidant, generate chiral dioxiranes in situ that mediate the enantioselective epoxidation of unfunctionalized alkenes [1][2]. The α-fluoro-N-ethoxycarbonyltropinone derivative (a bicyclo[3.2.1]octan-3-one bearing fluorine and carbamate substituents) provides trans-stilbene oxide with 76% ee at only 10 mol% catalyst loading at room temperature, while the monofluorinated oxabicyclic analog achieves up to 83% ee [1][2]. Critically, 2,2- and 2,4-disubstituted bicyclo[3.2.1]octanone catalysts afford epoxide products with lower enantioselectivity than the monofluorinated prototype, demonstrating that the inherent conformational rigidity of the parent bicyclo[3.2.1]octan-3-one scaffold is a necessary but not sufficient condition for high enantioselectivity—the substitution pattern must be precisely controlled [2]. The scaffold's resistance to Baeyer–Villiger ring expansion (a common decomposition pathway for cyclohexanone-derived dioxiranes) allows catalyst loadings below 10 mol% and enables catalyst recycling when immobilized on silica [1].

Asymmetric Catalysis Organocatalysis Epoxidation

11β-HSD-1 Inhibitor Scaffold Selectivity

Bicyclo[3.2.1]octan-3-one is explicitly employed as the key reactant in the synthesis of polycyclic acid derivatives that act as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) [1]. 11β-HSD-1 is a validated target for metabolic syndrome and type 2 diabetes, and achieving selectivity over the isoform 11β-HSD-2 is essential to avoid hypertensive side effects (cortisol-dependent mineralocorticoid activation) [2]. The bicyclo[3.2.1]octane scaffold was selected as a replacement for the adamantane core found in the initial HTS hit (2-adamantyl acetic acid) because the adamantane scaffold—while providing potency—suffers from limited synthetic tractability for further SAR exploration [1][3]. In the Ye et al. (2011) study, polycyclic acids incorporating the bicyclo[3.2.1]octane-derived motif demonstrated potent and selective 11β-HSD-1 inhibition, with SAR exploration enabled by the synthetic versatility of the bicyclo[3.2.1]octan-3-one starting material [1]. This contrasts with bicyclo[2.2.2]octane and adamantane scaffolds, whose rigidity and limited functionalization points restrict medicinal chemistry optimization [3].

Metabolic Disease 11β-HSD-1 Selective Inhibitor

Application Scenarios for Bicyclo[3.2.1]octan-3-one


CNS Drug Discovery: Non-Basic Bridged Scaffold

For CNS-targeted lead optimization, bicyclo[3.2.1]octan-3-one provides an all-carbon, neutral bridged bicyclic ketone with an sp³ carbon fraction of 0.88 and XLogP3 of 1.6, which together predict excellent passive membrane permeability without the confounding amine-related pharmacology (dopamine, serotonin, muscarinic receptor engagement) inherent to tropane-based scaffolds such as tropinone and nortropinone [1]. The zero rotatable bonds and rigid [3.2.1] geometry enforce a defined three-dimensional vector presentation that can be exploited in fragment-based drug discovery and structure-based design, while the ketone functionality serves as a versatile synthetic handle for further elaboration (reductive amination, Grignard addition, olefination) [2]. This scaffold is particularly suited for programs targeting GPCRs, ion channels, or transporters where eliminating basic amine character reduces polypharmacology risk [1].

Asymmetric Organocatalysis with BV-Resistant Ketones

Medicinal chemistry and process chemistry groups developing scalable asymmetric epoxidation methodologies should consider bicyclo[3.2.1]octan-3-one as the entry point to a family of chiral ketone organocatalysts that resist Baeyer–Villiger decomposition, enabling catalyst loadings as low as 10 mol% at near-neutral pH with demonstrated recyclability upon silica immobilization [3]. The monofluorinated derivatives achieve up to 83% ee in the epoxidation of trans-stilbene, and the rigid bicyclic framework provides a well-defined chiral environment that facilitates computational modeling of dioxirane–substrate spiro transition states [4]. The key differentiation from fructose-derived ketone catalysts (Shi catalyst family) is operational stability under oxidative conditions, reducing catalyst consumption and simplifying product purification [3].

11β-HSD-1 Inhibitor Lead Optimization

Bicyclo[3.2.1]octan-3-one is the documented synthetic precursor for polycyclic acid-based selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, a validated target for type 2 diabetes and metabolic syndrome [5]. The scaffold was specifically chosen to replace the adamantane core of an HTS hit because the bicyclo[3.2.1]octane framework offers superior synthetic tractability for SAR exploration while maintaining the conformational rigidity required for selective enzyme inhibition [5]. Procurement of this building block enables medicinal chemistry teams to rapidly generate focused libraries of polycyclic acid analogs with tunable substituents at multiple positions, accelerating the hit-to-lead and lead optimization phases in metabolic disease programs [5].

Influenza A M2 Channel Targeting via Spiro-Heterocycles

Bicyclo[3.2.1]octan-3-one is the direct ketone precursor for constructing N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, which exhibit anti-influenza A activity comparable to amantadine but derived from a structurally distinct, synthetically more accessible bridged bicyclic scaffold [6]. The spiro-cyclization reaction proceeds with complete stereochemical control (single isomer at the spiro carbon, confirmed by ¹H-NMR), providing homogeneous products suitable for antiviral screening without the need for chiral separation [6]. For antiviral research groups seeking to explore novel M2 channel inhibitor chemotypes beyond the heavily patented adamantane chemical space, bicyclo[3.2.1]octan-3-one offers a strategically differentiated starting point [6].

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